(R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

Catalog No.
S14380105
CAS No.
M.F
C29H37NO
M. Wt
415.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisoprop...

Product Name

(R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

IUPAC Name

(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine

Molecular Formula

C29H37NO

Molecular Weight

415.6 g/mol

InChI

InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1

InChI Key

DKVFUIQWDZMTOU-HHHXNRCGSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3

Isomeric SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CCN(C(C)C)C(C)C)C3=CC=CC=C3

The compound (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine is a complex organic molecule that features a chiral center, indicating that it exists in two enantiomeric forms. This compound belongs to the class of amines and is characterized by its bulky diisopropyl substituents and a benzyloxy group, which contribute to its unique physical and chemical properties. The presence of multiple aromatic rings enhances its potential for various biological activities, making it a subject of interest in medicinal chemistry.

The chemical reactivity of this compound can be explored through various reactions typical for amines, such as nucleophilic substitutions, acylation, and alkylation. The benzyloxy group can undergo cleavage under acidic conditions, leading to the formation of the corresponding phenolic compound. Additionally, the presence of the diisopropyl groups can influence steric hindrance, affecting reaction rates and pathways.

Synthesis of (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine can be achieved through several methods:

  • Multicomponent Reactions (MCRs): These reactions allow for the simultaneous formation of multiple bonds in a single step, enhancing efficiency and yield. MCRs are particularly useful in synthesizing complex organic molecules with diverse functional groups .
  • Chiral Pool Synthesis: Utilizing chiral starting materials can facilitate the synthesis of the enantiomerically pure form of the compound.
  • Stirring Techniques: Employing modern stirring techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve yields.

The potential applications of (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine span various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a lead compound in drug development targeting neurological disorders or cancers.
  • Chemical Research: Its unique structure makes it an interesting subject for studies on structure-activity relationships in medicinal chemistry.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies on structurally similar compounds suggest that they may interact with neurotransmitter receptors or enzymes involved in metabolic pathways . Such interactions could elucidate mechanisms of action and therapeutic potential.

Several compounds share structural similarities with (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine:

Compound NameStructure FeaturesBiological ActivityUniqueness
1. DiphenhydramineEthanolamine derivativeAntihistaminicContains an ethanolamine structure
2. FluoxetinePhenoxypropylamineAntidepressantSelective serotonin reuptake inhibitor
3. VenlafaxinePhenethylamine derivativeAntidepressantDual reuptake inhibitor for serotonin and norepinephrine
4. DesipramineSecondary amineAntidepressantTricyclic antidepressant with distinct pharmacological profile

The uniqueness of (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine lies in its specific combination of steric bulk from diisopropyl groups and functionalization via the benzyloxy group, which may confer distinct biological activities compared to these other compounds.

The development of chiral muscarinic antagonists traces back to early attempts to improve the metabolic stability and receptor selectivity of acetylcholine derivatives. Merck’s pioneering work in the 1980s replaced the ester group of arecoline with 3-methyl-1,2,4-oxadiazole bioisosteres, yielding quinuclidine and azanorbornane derivatives with enhanced potency. These efforts revealed that the 3-exo configuration of azanorbornanes provided optimal steric compatibility with muscarinic receptors, a finding later exploited in tolterodine’s design.

The introduction of tolterodine in the late 1990s marked a paradigm shift, as its (R)-configured tertiary amine demonstrated superior M3 receptor selectivity over earlier racemic mixtures. Structural analysis showed that the diisopropylamine moiety and benzyl-protected phenol group in intermediates like (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine were critical for minimizing off-target binding. This evolution underscored the importance of stereochemistry in mitigating adverse effects, driving synthetic efforts toward enantioselective routes.

Table 1: Key Milestones in Muscarinic Antagonist Development

YearInnovationImpact
1980sQuinuclidine-based agonistsEstablished SAR for orthosteric binding
1998Asymmetric synthesis of tolterodineDemonstrated enantiomeric purity’s role in selectivity
2018Halogenated M3 antagonists (e.g., BS46)Achieved >10^5-fold selectivity via fluorine substitution

Role in Advancing Stereoselective Catalysis Methodologies

The synthesis of (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine has catalyzed progress in asymmetric catalysis, particularly in conjugate additions and hydrogenations. The copper-assisted asymmetric addition of aryl Grignard reagents to α,β-unsaturated carbonyls, as reported by Yoo et al., achieved enantiomeric excess (ee) >98% for tolterodine precursors. This method’s success hinged on chiral oxazolidinone auxiliaries, which directed facial selectivity during the nucleophilic attack.

Alternative approaches, such as asymmetric transfer hydrogenation, utilized rhodium catalysts with (R,R)-TsDPEN ligands to reduce ketone intermediates, yielding the desired (R)-configuration with 97% ee. Comparative studies highlighted copper’s superiority over palladium in minimizing racemization during deprotection steps, a critical factor for industrial scalability.

Table 2: Catalytic Systems for Asymmetric Synthesis

MethodCatalystee (%)Reference
Conjugate AdditionCu/(S)-Ph-Phosferrox98.5
HydrogenationRh/(R,R)-TsDPEN97.2
Hydride ReductionCuH/(S)-SegPhos99.0

Position Within Contemporary Asymmetric Synthesis Paradigms

In modern asymmetric synthesis, this compound exemplifies the shift toward atom-economical and computationally guided strategies. Density functional theory (DFT) studies have rationalized the stereoelectronic effects of the benzyloxy group, which stabilizes transition states via π-π interactions with catalyst aryl groups. Recent advances in radical arylations, such as the installation of fluorine atoms at strategic positions, have further optimized receptor binding kinetics while maintaining synthetic feasibility.

The integration of continuous-flow systems has addressed challenges in handling air-sensitive intermediates, reducing reaction times from hours to minutes. For instance, microfluidic setups enabled the sequential deprotection and recrystallization of (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine with ≥99.9% purity, meeting pharmaceutical-grade standards.

XLogP3

7.5

Hydrogen Bond Acceptor Count

2

Exact Mass

415.287514804 g/mol

Monoisotopic Mass

415.287514804 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

Explore Compound Types